molecular formula C10H9ClO B3275378 7-Chloro-5-methyl-1-indanone CAS No. 62358-74-1

7-Chloro-5-methyl-1-indanone

Cat. No. B3275378
CAS RN: 62358-74-1
M. Wt: 180.63 g/mol
InChI Key: MMCGBHMHMPJTHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-methyl-1-indanone is a chemical compound that is a derivative of 1-indanone . It is used as a reagent to synthesize tetracyclic quinoline and quinoxaline carboxamides, which are used as therapeutic topoisomerase inhibitors .


Synthesis Analysis

The synthesis of 1-indanones, including 7-Chloro-5-methyl-1-indanone, has been extensively studied. More than 100 synthetic methods have been developed, utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials .


Molecular Structure Analysis

The molecular structure of 7-Chloro-5-methyl-1-indanone is similar to that of 5-Chloro-1-indanone, with an additional methyl group. The molecular formula is C9H7ClO .

Scientific Research Applications

Organometallic Complex Formation

A study by Dreier et al. (2001) explored the creation of organometallic complexes, using derivatives of indanone, similar to 7-Chloro-5-methyl-1-indanone. They synthesized bis[2-(5-methyl-2-furyl)indenyl]zirconium dichloride, analyzing its dynamic NMR spectroscopic properties. This research is significant in organometallic chemistry, particularly in the development of metallocene catalysts for polymerization processes (Dreier et al., 2001).

Photochemistry in Organic Synthesis

Plíštil et al. (2006) investigated the photochemistry of certain chloroacetophenones, leading to the formation of indanone derivatives. Their study highlighted the potential use of indanone derivatives, like 7-Chloro-5-methyl-1-indanone, in synthetic organic chemistry due to their selectivity in photoreactions (Plíštil et al., 2006).

Biomass Degradation

In 2018, Silva et al. conducted an energetic study of various indanone derivatives, important for understanding biomass degradation. This research is crucial for advancing bioenergy, as it provides insights into the thermochemical properties of compounds related to 7-Chloro-5-methyl-1-indanone (Silva et al., 2018).

Structural Analysis and Spectroscopy

Ruiz et al. (2006) analyzed 5-chloro-1-indanone, a compound structurally similar to 7-Chloro-5-methyl-1-indanone, using X-ray diffraction and vibrational spectroscopy. This study is significant for understanding the intermolecular interactions and molecular structure of indanone derivatives (Ruiz et al., 2006).

Excited-State Intramolecular Proton Transfer

Tang et al. (2011) explored the excited-state intramolecular proton transfer (ESIPT) using 7-hydroxy-1-indanone. Their findings are pertinent to understanding the photophysical properties of indanone derivatives and their potential in light-emitting applications (Tang et al., 2011).

Safety and Hazards

7-Chloro-5-methyl-1-indanone may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

7-chloro-5-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-6-4-7-2-3-9(12)10(7)8(11)5-6/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCGBHMHMPJTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)CC2)C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201257721
Record name 7-Chloro-2,3-dihydro-5-methyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-5-methyl-1-indanone

CAS RN

62358-74-1
Record name 7-Chloro-2,3-dihydro-5-methyl-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62358-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2,3-dihydro-5-methyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-5-methyl-1-indanone
Reactant of Route 2
Reactant of Route 2
7-Chloro-5-methyl-1-indanone
Reactant of Route 3
Reactant of Route 3
7-Chloro-5-methyl-1-indanone
Reactant of Route 4
7-Chloro-5-methyl-1-indanone
Reactant of Route 5
Reactant of Route 5
7-Chloro-5-methyl-1-indanone
Reactant of Route 6
7-Chloro-5-methyl-1-indanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.